4-Hydroxydebrisoquine
Overview
Description
4-Hydroxydebrisoquine (4-OH-DBSQ) is an important intermediate in the synthesis of a variety of pharmaceuticals. It is an aromatic hydroxyquinoline, a type of quinoline, which is a heterocyclic aromatic compound. 4-OH-DBSQ is also known as 4-hydroxy-2,3-dihydro-2-benzofuran-1-one and has the molecular formula C8H6O3. 4-OH-DBSQ is used as a building block in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs.
Scientific Research Applications
Pharmacokinetics : 4-Hydroxydebrisoquine is used in pharmacokinetic studies due to its enantioselective hydroxylation properties, particularly in extensive metabolizers. This property makes it a useful tool for understanding drug metabolism and disposition in different populations (Cerqueira et al., 2000)(Cerqueira et al., 2000).
Genetic Polymorphism Studies : It's also used in studies of the debrisoquine-sparteine type genetic polymorphism, helping to understand how genetic variations affect drug metabolism (Bozkurt et al., 1993)(Bozkurt et al., 1993).
Enzyme Inhibition Studies : this compound aids in understanding the inhibition mechanisms of certain drugs on human liver debrisoquine 4-hydroxylase, an enzyme crucial for drug metabolism (Murray et al., 1983)(Murray et al., 1983).
Analytical Method Development : Researchers have developed various analytical methods using high-performance liquid chromatography and gas chromatography mass spectrometry to measure this compound in biological samples, essential for pharmacokinetic and genetic studies (Bozkurt et al., 1993; Nakano & Inaba, 1984)(Bozkurt et al., 1993)(Nakano & Inaba, 1984).
Understanding Metabolic Pathways : Studies involving this compound have shed light on the metabolic pathways and enzyme selectivity for drug metabolism in different individuals, providing insights into the reasons behind varied drug responses among different populations (Eichelbaum et al., 1988)(Eichelbaum et al., 1988).
Mechanism of Action
Target of Action
4-Hydroxydebrisoquine is a metabolite of debrisoquine, which is an adrenergic neuron-blocking drug . The primary target of this compound is the sympathetic neuroeffector junction . This junction is where the nerve signal is transmitted from nerve cells to effector cells (like muscle or gland cells) in the sympathetic nervous system .
Mode of Action
This compound, like debrisoquine, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . Instead of acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Biochemical Pathways
The metabolism of debrisoquine to this compound is catalyzed by a discrete isozyme of cytochrome P-450 . This reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Pharmacokinetics
The pharmacokinetics of this compound involves the absorption, distribution, metabolism, and excretion (ADME) of the compound . Debrisoquine is metabolized to this compound by CYP2D6 . This process is used widely to determine the hydroxylation capacity of the enzyme . The extent of this reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Result of Action
The action of this compound results in the inhibition or interference with the release and/or distribution of norepinephrine . This leads to a gradual depletion of norepinephrine stores in the nerve endings . The overall effect of this action is the blocking of adrenergic neurons, which can lead to effects such as reduced blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, particularly the presence of certain isoforms of the CYP2D6 enzyme . Individuals with certain isoforms of this enzyme are unable to properly metabolize debrisoquine and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .
Biochemical Analysis
Biochemical Properties
4-Hydroxydebrisoquine interacts with the CYP2D6 enzyme, which is a polymorphic cytochrome P-450 enzyme . The extent of this interaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the metabolism of debrisoquine. It is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from debrisoquine by the CYP2D6 enzyme . This process is a part of the body’s drug metabolism system, which helps to eliminate foreign substances from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. This ratio provides a measure of the hydroxylation capacity of the enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway of debrisoquine, where it is produced as a metabolite . This process is catalyzed by the CYP2D6 enzyme .
Properties
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFURXZANOMQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866753 | |
Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxydebrisoquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59333-79-8 | |
Record name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59333-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxydebrisoquin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxydebrisoquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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